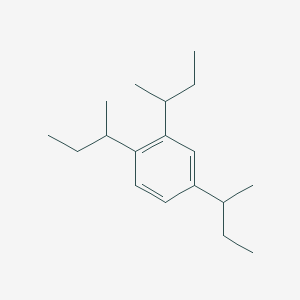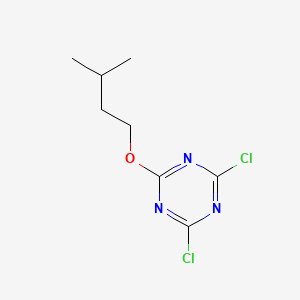![molecular formula C16H26O2Si2 B14590431 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) CAS No. 61157-17-3](/img/structure/B14590431.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) is a chemical compound characterized by the presence of a phenylene group linked to two dimethylsilanediyl groups, each of which is further connected to a prop-2-en-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) typically involves the reaction of 1,4-phenylenebis(dimethylsilane) with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully controlled to maintain consistency and quality of the product. Purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological molecules and materials. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone
- 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)
- 1,4-Phenylenebis(dimethylsilane)
Uniqueness
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol) is unique due to its specific structural features, which include the presence of both phenylene and dimethylsilanediyl groups linked to prop-2-en-1-ol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
61157-17-3 |
|---|---|
分子式 |
C16H26O2Si2 |
分子量 |
306.55 g/mol |
IUPAC 名称 |
2-[[4-[3-hydroxyprop-1-en-2-yl(dimethyl)silyl]phenyl]-dimethylsilyl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H26O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-10,17-18H,1-2,11-12H2,3-6H3 |
InChI 键 |
LKZAOWOTRBKLJE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)CO)C(=C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)


![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)
